2-Ethylhexyl 3-methoxypropyl adipate
Description
Chemical Structure and Properties:
2-Ethylhexyl 3-methoxypropyl adipate (CAS: 85670-21-9, molecular formula: C₁₈H₃₄O₅) is an adipic acid ester featuring a branched 2-ethylhexyl group and a methoxypropyl group. This structure confers solubility in organic solvents and compatibility with polymers, making it a candidate for use as a plasticizer or solvent in industrial applications .
Properties
CAS No. |
85670-21-9 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
6-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) hexanedioate |
InChI |
InChI=1S/C18H34O5/c1-4-6-10-16(5-2)15-23-18(20)12-8-7-11-17(19)22-14-9-13-21-3/h16H,4-15H2,1-3H3 |
InChI Key |
HDPFFQNSADQKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl adipate is synthesized through the esterification of adipic acid with 2-ethylhexanol and 3-methoxypropanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where adipic acid, 2-ethylhexanol, and 3-methoxypropanol are combined in the presence of an acid catalyst . The reaction mixture is heated to a specific temperature, typically around 150-200°C, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis under acidic or basic conditions would cleave the compound into its constituent carboxylic acid (adipic acid) and alcohols:
-
Acid-Catalyzed Hydrolysis :
-
Base-Catalyzed Saponification :
Metabolic Pathways
Drawing parallels to di(2-ethylhexyl) adipate (DEHA), metabolic cleavage may occur via esterases or lipases:
-
Hydrolysis to Monoesters : Partial cleavage could yield monoesters (e.g., mono(2-ethylhexyl) adipate) and adipic acid .
-
Biological Elimination : Rapid excretion in urine, as observed in animal studies for DEHA .
Table 2: Metabolic Products (Inferred from DEHA Studies)
Transesterification
Reaction with alternative alcohols (e.g., methanol) could replace one or both alcohol groups:
Analytical Challenges
Scientific Research Applications
Plasticizer in Polymer Production
Overview:
The primary application of 2-Ethylhexyl 3-methoxypropyl adipate is as a plasticizer in polyvinyl chloride (PVC) and other polymers. Plasticizers are added to enhance the flexibility, workability, and durability of plastic materials.
Key Benefits:
- Flexibility: Improves the flexibility of PVC at lower temperatures.
- Compatibility: Exhibits excellent compatibility with nitrocellulose and ethylcellulose, which are commonly used in coatings and adhesives.
- Low Temperature Performance: Extends the temperature range in which PVC remains flexible, thus reducing its glass transition temperature (Tg) .
Case Studies:
Research conducted by the University of Milano-Bicocca highlights the increasing demand for sustainable plasticizers derived from renewable resources. The study emphasizes the potential for bio-based synthesis methods that utilize waste materials to produce adipic acid, subsequently leading to the production of this compound .
Food Packaging Applications
Overview:
Due to its non-toxic nature and excellent film-forming properties, this compound is utilized in food packaging materials. It serves as an effective barrier against moisture and oxygen, thereby extending the shelf life of food products.
Key Benefits:
- Safety: Considered safe for use in food contact materials due to its low migration levels.
- Barrier Properties: Enhances the mechanical properties of films used in food packaging, making them more durable and effective at protecting contents from external factors .
Research Findings:
A study published in PubMed quantified dietary intake levels of di(2-ethylhexyl) adipate (a related compound) through food samples, indicating that such compounds are prevalent but generally within safe limits for human consumption . This supports the safety profile of similar esters like this compound.
Cosmetic Formulations
Overview:
In cosmetic applications, this compound acts as an emollient and solvent. Its ability to provide a smooth application feel makes it a desirable ingredient in lotions, creams, and other personal care products.
Key Benefits:
- Skin Conditioning: Improves the texture and spreadability of cosmetic formulations.
- Moisturizing Properties: Functions as a moisturizer by forming a barrier on the skin that helps retain moisture .
Case Studies:
Research indicates that formulations containing this compound demonstrate enhanced skin compatibility and reduced irritation potential compared to traditional solvents .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-ethylhexyl 3-methoxypropyl adipate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it may interact with cell membranes and proteins, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Adipate Esters for Comparison
Toxicological and Functional Comparisons
A 2006 safety assessment reaffirmed its safety in cosmetics . this compound: No direct carcinogenicity data, but related 2-ethylhexyl compounds (e.g., methyl clofenapate) are potent peroxisome proliferators linked to hepatocellular carcinomas in rodents via oxidative stress pathways . Diisopropyl adipate: No significant carcinogenic risk reported; metabolized into less reactive isopropyl alcohol and adipic acid .
Metabolism and Peroxisome Proliferation: DEHA and other 2-ethylhexyl esters are metabolized by esterases into 2-ethylhexanol and adipic acid, which may induce peroxisome proliferation.
Industrial Relevance :
- DEHA dominates plasticizer markets due to its cost-effectiveness and stability.
- This compound’s methoxypropyl group may enhance solubility in polar matrices, suggesting niche applications in specialty coatings or adhesives .
Critical Research Findings
- DEHA: Non-mutagenic in Salmonella-microsome assays but associated with peroxisome proliferation in rodent livers .
- Methoxypropyl Esters: Limited toxicity data exist, but methoxypropyl acetate derivatives (e.g., 3-methoxypropyl acetate) are used in synthetics without reported carcinogenicity, hinting at possible metabolic detoxification pathways .
Notes
Mechanistic Uncertainty: The hypothesis linking peroxisome proliferation to carcinogenesis via reactive oxygen species (e.g., H₂O₂) is well-supported for DEHA but untested for this compound .
Data Gaps: No long-term carcinogenicity studies exist for this compound. Its structural similarity to DEHA warrants precautionary toxicological evaluation .
Metabolic Differences : Branched esters like diisopropyl adipate exhibit faster esterase-mediated hydrolysis than DEHA, reducing bioaccumulation risks .
Biological Activity
2-Ethylhexyl 3-methoxypropyl adipate, also known as DEHA, is a plasticizer commonly used in the production of polyvinyl chloride (PVC) and other polymers. This compound has garnered attention due to its potential biological activity and effects on human health and the environment. Understanding its biological activity is crucial for assessing its safety and regulatory status.
- Chemical Name : this compound
- CAS Number : 85670-21-9
- Molecular Formula : C18H34O4
- Molecular Weight : 314.46 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity and Carcinogenicity :
- Research indicates that DEHA may pose health risks through long-term exposure, potentially leading to liver and testicular damage, as well as reduced body weight and bone mass .
- The International Agency for Research on Cancer (IARC) has classified DEHA as possibly carcinogenic to humans based on limited evidence in animals .
- Endocrine Disruption :
- Environmental Impact :
Case Study 1: Toxicological Effects in Rodents
A study investigated the effects of DEHA on rats, revealing significant hepatic, brain, and cardiac injuries when exposed to high concentrations of the compound. The research highlighted the mitigating effects of Peganum harmala oil, suggesting potential protective properties against DEHA-induced toxicity .
Case Study 2: Human Exposure via Food Wrapping
Research conducted on food composites indicated that DEHA can migrate from PVC food-wrapping films into stored foods. This raises concerns about dietary exposure among consumers, particularly in meat products rewrapped in these films .
The biological effects of this compound are believed to stem from its interaction with various cellular pathways:
- Cellular Signaling : DEHA may influence cellular signaling pathways related to growth and apoptosis, potentially leading to tumorigenesis.
- Hormonal Interaction : As an endocrine disruptor, it may bind to hormone receptors, altering normal hormonal functions.
Environmental Persistence and Biodegradation
DEHA exhibits moderate environmental persistence but is subject to biodegradation. Laboratory tests indicate a half-life of approximately 2.7 days in activated sludge systems, suggesting a relatively quick breakdown in wastewater treatment processes . However, its bioaccumulation factor (BCF) in aquatic organisms is low, indicating minimal risk of accumulation in fish .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 85670-21-9 |
| Molecular Formula | C18H34O4 |
| Molecular Weight | 314.46 g/mol |
| Acute Toxicity (Daphnia) | 480-850 μg/L |
| Chronic Toxicity (Daphnia) | 24-52 μg/L |
| BCF (Bluegill Fish) | 27 |
| IARC Classification | Possibly carcinogenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
